10'-Desmethoxystreptonigrin is a novel analog of streptonigrin, a natural product known for its potent antitumor and antibacterial properties. It was discovered during a screening for inhibitors of farnesylation of RAS p21 protein. [] This compound is produced by Streptomyces albus, a species of bacteria known for producing various bioactive compounds. [] 10'-Desmethoxystreptonigrin is of significant interest in scientific research due to its marked cytotoxicity against several human tumor cell lines and potent broad-spectrum antibacterial activity. []
10'-Desmethoxystreptonigrin is classified as an antitumor antibiotic. It is part of the larger family of quinone-containing compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties. The compound's structure and biological activity are closely related to those of streptonigrin, which has been studied for its ability to intercalate DNA and inhibit nucleic acid synthesis .
The synthesis of 10'-desmethoxystreptonigrin involves fermentation processes using Streptomyces albus. The compound is isolated from the fermentation broth through a series of purification steps, which typically include solvent extraction, chromatography, and crystallization. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, play crucial roles in maximizing yield. For instance, optimizing the carbon source and nitrogen source can significantly enhance the production rate of this compound.
The molecular formula for 10'-desmethoxystreptonigrin has been determined as C₃₁H₃₄N₄O₈. The structure features multiple functional groups characteristic of quinone antibiotics, including a complex arrangement of rings that contribute to its biological activity.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate the structure. For example, NMR analysis provides insights into the connectivity between atoms in the molecule, while mass spectrometry helps confirm molecular weight and composition .
10'-Desmethoxystreptonigrin undergoes several key chemical reactions that are vital for its biological activity:
These reactions are critical for understanding how 10'-desmethoxystreptonigrin exerts its cytotoxic effects.
The mechanism by which 10'-desmethoxystreptonigrin exerts its biological effects is primarily through the inhibition of nucleic acid synthesis. It intercalates into DNA strands, disrupting replication and transcription processes. This action leads to:
Studies indicate that this mechanism is similar to other anthracycline antibiotics, where DNA intercalation plays a central role in their anticancer activity .
10'-Desmethoxystreptonigrin has potential applications in several scientific fields:
10'-Desmethoxystreptonigrin emerged from systematic explorations of microbial natural products in the early 1990s. This novel compound was discovered in 1992 during a targeted screen for inhibitors of farnesylation in the RAS p21 protein—a crucial oncogenic signaling pathway in cancer biology. Researchers isolated this structurally unique molecule from fermentation broths of Streptomyces albus, a gram-positive, filamentous bacterium renowned for producing biologically active secondary metabolites. The discovery was formally documented in the Journal of Antibiotics, marking a significant addition to the quinone alkaloid family [1].
The taxonomic identification of the producing organism followed rigorous microbiological characterization, placing it within the Streptomyces genus—a taxonomic group historically prolific in generating pharmacologically valuable compounds. This discovery underscored the continued importance of Actinobacteria in modern drug discovery programs, revealing that even well-studied bacterial genera still harbor novel chemistry with therapeutic potential. The compound’s structural novelty immediately distinguished it from previously identified streptonigrin analogs, prompting detailed investigations into its biological properties [1].
10'-Desmethoxystreptonigrin belongs to the aminoquinone alkaloid family, sharing a pentacyclic quinoline-pyridine core structure with its parent compound, streptonigrin (CAS No. 3930-19-6). The defining structural modification is the absence of a methoxy group (-OCH₃) at the C10' position, which creates distinct electronic and steric properties compared to its parent molecule. Streptonigrin itself is a natural product isolated from Streptomyces flocculus, featuring a complex, highly functionalized structure with multiple coordination sites for metal ions [3].
Structural and Functional Comparison of Streptonigrin Derivatives:
Structural Feature | Streptonigrin | 10'-Desmethoxystreptonigrin |
---|---|---|
C10' Methoxy Group | Present | Absent |
Molecular Formula | C₂₅H₂₂N₄O₈ | C₂₄H₂₀N₄O₇ |
Molecular Weight | 506.46 g/mol | 478.44 g/mol |
Core Chromophore | Aminoquinoline | Aminoquinoline |
Chelating Sites | Multiple O/N atoms | Multiple O/N atoms |
This structural modification significantly influences bioactivity profiles. While streptonigrin demonstrates potent inhibition against peptidylarginine deiminase (PAD) isoforms—with particularly strong activity against PAD3 (IC₅₀ = 0.43±0.03 μM) and PAD4 (IC₅₀ = 2.5±0.4 μM)—the absence of the methoxy group in 10'-desmethoxystreptonigrin alters its electronic distribution and molecular geometry, potentially enhancing its selectivity toward different biological targets [3]. Both compounds exhibit metal-chelating capabilities due to their ortho-quinone and pyridyl nitrogen functionalities, enabling redox cycling that contributes to their mechanism of action. This places them within the broader class of cytotoxic quinones that interfere with essential cellular processes through oxidative stress and DNA intercalation.
The discovery of 10'-desmethoxystreptonigrin represents a landmark case study in microbial drug discovery for several reasons. First, it exemplifies the continued value of targeted screening approaches—its identification through a screen for farnesyltransferase inhibitors demonstrates how mechanism-based discovery programs can uncover structurally novel agents from natural product libraries. Second, it validates the strategy of exploring structural analogs of known bioactive compounds to enhance pharmacological properties or overcome resistance mechanisms [1].
Research Applications and Therapeutic Significance:
Research Area | Significance of 10'-Desmethoxystreptonigrin |
---|---|
Oncology Research | Potent cytotoxicity against multiple human tumor cell lines |
Antibiotic Development | Broad-spectrum antibacterial activity against diverse pathogens |
Signal Transduction | Inhibition of RAS p21 farnesylation, disrupting oncogenic signaling |
Chemical Biology | Probe for studying post-translational protein modifications |
Pharmacologically, this compound bridges anticancer and antimicrobial research domains. Its marked cytotoxicity against several human tumor cell lines positions it as a promising scaffold for anticancer agent development, particularly in targeting hypoxic tumor environments where quinone-based compounds exhibit enhanced activity. Simultaneously, its broad-spectrum antibacterial activity offers potential for combating resistant pathogens, representing a dual therapeutic significance rarely found in single chemical entities [1]. The compound's discovery has stimulated research into biosynthetic pathway engineering, as understanding the enzymatic basis for the missing methoxy group could enable bioengineering of novel analogs. This positions 10'-desmethoxystreptonigrin as a compelling case study in the intersection of natural product chemistry, molecular targeting, and rational drug design—highlighting how subtle structural modifications in natural scaffolds can yield significant biological consequences.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7